N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of “N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide” involves a solution of 580 mg (3.15 mmol) of the compound in 20 mL of THF cooled to 0° C. A solution of 1.57 mL (4.72 mmol) of 3 M methylmagnesium bromide in ether is added. After stirring for 4 hours at room temperature, the reaction medium is taken up in 10 mL of 1 N HCl and stirred for a further 1 hour at room temperature. The mixture is then basified with K2CO3 and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate and evaporated to dryness to give 420 mg of 1- (3,5-dimethylisoxazol-4-yl)ethanone.Molecular Structure Analysis

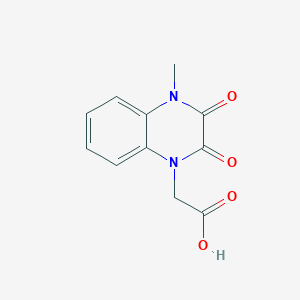

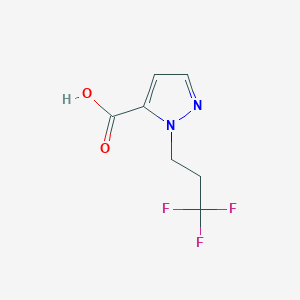

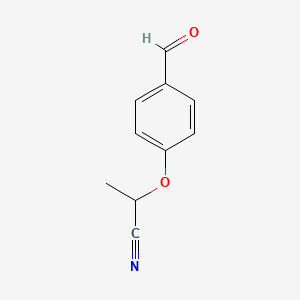

The molecular structure of “N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide” can be represented by the SMILES notation:CON(C(=O)C=1C(=NOC1C)C)C. Chemical Reactions Analysis

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs. Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Scientific Research Applications

Synthesis of N-Methoxycarbazole Derivatives

N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide: is utilized in the synthesis of N-methoxycarbazole derivatives . These derivatives are significant due to their potential applications in pharmaceuticals and materials science. The compound serves as a precursor in palladium-catalyzed reactions, facilitating the formation of carbazole structures with various substituents .

Antimicrobial Dimeric Carbazole Alkaloid Synthesis

The compound has been employed in the total synthesis of 3,3′-[oxybis(methylene)]bis(9-methoxy-9H-carbazole) , an antimicrobial dimeric carbazole alkaloid. This synthesis is noteworthy for its contribution to the study of natural products with antimicrobial properties .

Weinreb Amide Synthesis

As a variant of Weinreb amides, N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide plays a role in the Weinreb synthesis, which is a valuable method in organic chemistry for the preparation of ketones and aldehydes from amides .

Organic Synthesis Intermediate

This compound is a versatile intermediate in organic synthesis. It can be used for the preparation of various organic molecules, particularly in the development of new pharmaceuticals and agrochemicals .

Custom Synthesis Services

Due to its unique structure, the compound is offered by chemical suppliers as a custom synthesis service. This service is crucial for researchers who require specific derivatives not readily available in the market .

Bulk Manufacturing and Sourcing

N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide: is also important in bulk manufacturing and sourcing. Its availability in bulk quantities enables large-scale experiments and production of derivatives for various industrial applications .

properties

IUPAC Name |

N-methoxy-N,3,5-trimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5-7(6(2)13-9-5)8(11)10(3)12-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTAZFGYSUJHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine](/img/structure/B1532263.png)